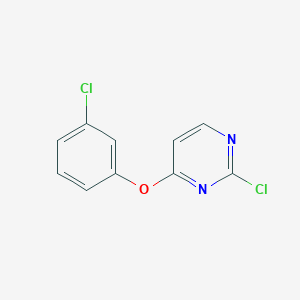
4-(3-Chlorophenoxy)-2-chloropyrimidine
Overview
Description
The closest compound I found is “4-(3-Chlorophenoxy)piperidine hydrochloride” which has a molecular weight of 248.15 .
Synthesis Analysis
There are recent developments in the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular formula of “4-(3-Chlorophenoxy)piperidine hydrochloride” is C11H15Cl2NO .
Chemical Reactions Analysis
The synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .
Physical And Chemical Properties Analysis
The “4-(3-Chlorophenoxy)piperidine hydrochloride” has a molecular weight of 248.15 . It is stored at room temperature and appears as a solid white to pale yellow powder .
Scientific Research Applications
Synthesis and Biological Activity
4-(3-Chlorophenoxy)-2-chloropyrimidine is involved in the synthesis of various biologically active compounds. For example, a study focused on the synthesis of ethyl (6-phenoxy-4-pyrimidinylthio)acetates, which involves the reaction of chlorophenoxy and pyrimidine derivatives. These compounds have potential biological applications, although specific details on their activity were not elaborated in this study (Vainilavichyus et al., 1989).
Crystal Structure Analysis
The compound also finds use in crystallography and structural analysis. A study involving 2-Amino-7-chloro-2'-deoxytubercidin, a related chloropyrimidine compound, was examined for its crystal structure. Such studies are crucial for understanding molecular interactions and properties (Seela et al., 2006).
Synthesis of N-Heterocyclic Compounds
4-(3-Chlorophenoxy)-2-chloropyrimidine is also employed in the synthesis of N-heterocyclic compounds, which are significant in various chemical and biological contexts. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved, showcasing the versatility of chloropyrimidine derivatives in synthesizing complex molecules (Bommeraa et al., 2019).
Redox Chemistry
Research has shown the involvement of related chloropyrimidine derivatives in redox chemistry. A study on a redox pair involving chloropyrimidine illustrated its role in understanding redox reactions at the molecular level, which is fundamental in areas like catalysis and battery technology (Jana et al., 2013).
Optical Properties
Chloropyrimidine derivatives, similar to 4-(3-Chlorophenoxy)-2-chloropyrimidine, have been investigated for their optical properties. A study explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties, which are significant in fields like photonics and telecommunications (Hussain et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(3-chlorophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAAAJBRFPWKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)-2-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




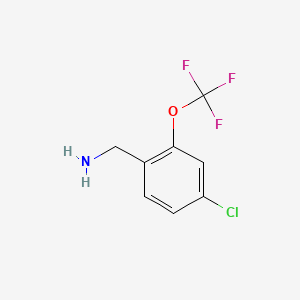
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
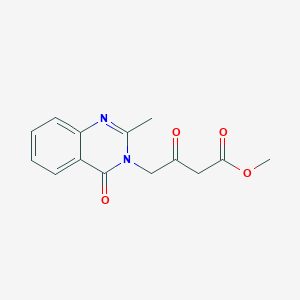
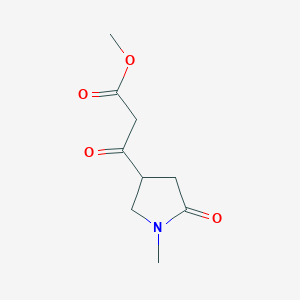
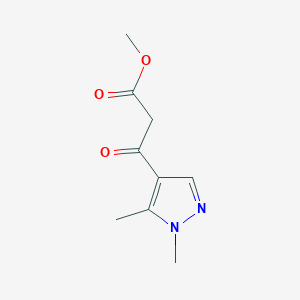
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
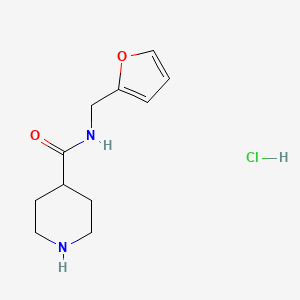
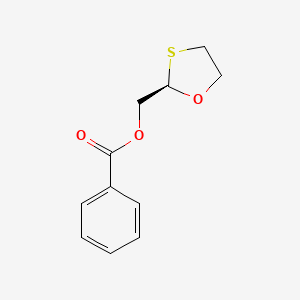
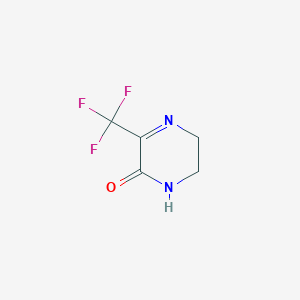
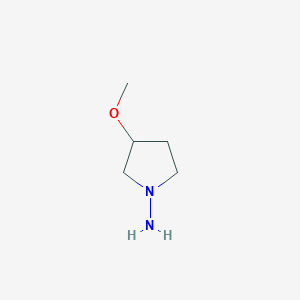
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
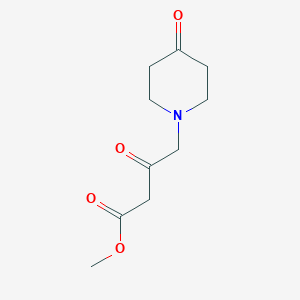
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)